4-Bromo-3-(piperidin-1-yl)pyridine
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Overview
Description
4-Bromo-3-(piperidin-1-yl)pyridine is a heterocyclic organic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(piperidin-1-yl)pyridine typically involves the reaction of 3-chloropyridine with piperidine in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may be catalyzed by palladium or other transition metals .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave-assisted synthesis and other advanced techniques can also be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often involving the piperidine moiety.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
4-Bromo-3-(piperidin-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets. The piperidine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Bromo-2-(piperidin-1-yl)pyridine
- 3-Bromo-4-(piperidin-1-yl)pyridine
- 4-Chloro-3-(piperidin-1-yl)pyridine
Comparison: 4-Bromo-3-(piperidin-1-yl)pyridine is unique due to the specific positioning of the bromine and piperidine groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research applications .
Properties
Molecular Formula |
C10H13BrN2 |
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Molecular Weight |
241.13 g/mol |
IUPAC Name |
4-bromo-3-piperidin-1-ylpyridine |
InChI |
InChI=1S/C10H13BrN2/c11-9-4-5-12-8-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
InChI Key |
XDFXKHMRQRHFOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CN=C2)Br |
Origin of Product |
United States |
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